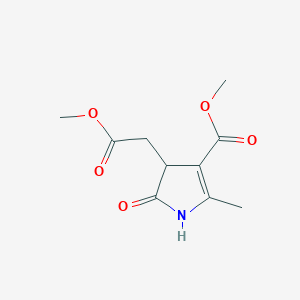![molecular formula C14H8Cl2F3NO4S B1597631 2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 21525-24-6](/img/structure/B1597631.png)
2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Materials and Chemical Synthesis
Sulfonated Thin-Film Composite Membranes
A study explored novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux due to enhanced surface hydrophilicity, making them effective for dye treatment in aqueous solutions. The sulfonic acid groups introduced by these monomers played a crucial role in water permeation and dye rejection, showcasing the compound's utility in environmental applications (Liu et al., 2012).
Catalysis and Polymerization
Research into 1,3,5-Tris(hydrogensulfato) benzene demonstrated its efficiency as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This showcases the potential for utilizing related chemical structures in facilitating organic synthesis processes, highlighting the versatility of sulfonamides and related compounds in catalytic applications (Karimi-Jaberi et al., 2012).
Environmental Science
- Water Treatment and Environmental Remediation: The transformation mechanism of benzophenone-4 in chlorination disinfection processes was investigated to understand the environmental impact of UV filters. This research contributes to the broader field of water treatment and environmental remediation, highlighting the relevance of chemical compounds in mitigating pollutants (Xiao et al., 2013).
Chemical Interactions and Mechanisms
Electrochemical Behavior
The electrochemical reduction of azo-bonded benzoic acids was studied, revealing insights into the mechanism and kinetics of these reactions. Understanding the electrochemical properties of such compounds is crucial for applications in synthetic chemistry and materials science (Mandić et al., 2004).
Sulfenylation of C-H Bonds
Research on the copper-promoted sulfenylation of sp2 C-H bonds using benzoic acid derivatives showcases the development of methodologies for direct functionalization of hydrocarbons. This has implications for the synthesis of complex molecules in pharmaceuticals and agrochemicals (Tran et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that many benzoic acid derivatives interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzoic acid derivatives often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The molecular weight of the related compound 3-(trifluoromethyl)benzoic acid is 1901193 , which might influence its bioavailability and pharmacokinetics.
Result of Action
The effects would likely depend on the specific targets and pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how effectively it can interact with its targets . .
Propriétés
IUPAC Name |
2,4-dichloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO4S/c15-10-6-11(16)12(5-9(10)13(21)22)25(23,24)20-8-3-1-2-7(4-8)14(17,18)19/h1-6,20H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYZZYSWBCKMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368098 | |
| Record name | 2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21525-24-6 | |
| Record name | 2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol](/img/structure/B1597568.png)
